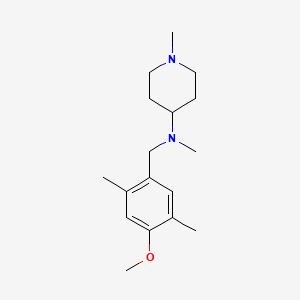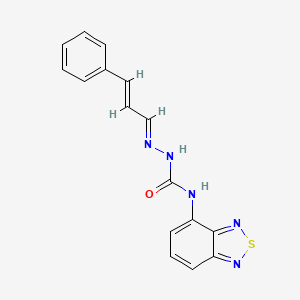
N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as 4N-5, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazones and has a molecular formula of C15H12N4O3S.
科学的研究の応用
N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties. Moreover, N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to have potential applications in the field of material science, specifically in the development of organic semiconductors.
作用機序
The exact mechanism of action of N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, resulting in reduced tumor growth and metastasis.
Biochemical and Physiological Effects
Studies have shown that N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide has various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of various types of cancer cells. Moreover, it has been shown to possess anti-inflammatory and antioxidant properties. Additionally, N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to exhibit neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the major advantages of using N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide in lab experiments is its high purity and good yield. Moreover, it has been reported to exhibit potent biological activities at low concentrations. However, one of the limitations of using N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide is its limited solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
将来の方向性
There are several future directions for the research on N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide. One of the potential directions is to further investigate its mechanism of action and identify its molecular targets. Moreover, there is a need to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is a need to develop more efficient synthesis methods for N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide to increase its availability and reduce its cost.
Conclusion
In conclusion, N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple and yields a high purity product. It has been reported to exhibit potent biological activities, including antitumor, antiviral, and antibacterial activities. Moreover, it has been shown to possess antioxidant and anti-inflammatory properties. Despite its limitations, N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide has the potential to be a promising candidate for the development of new drugs and materials.
合成法
The synthesis of N'-(4-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide involves the reaction between 2-pyridinethiol and 4-nitrobenzaldehyde in the presence of acetic acid and hydrazine hydrate. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product with a good yield.
特性
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-13(10-22-14-3-1-2-8-15-14)17-16-9-11-4-6-12(7-5-11)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMYSVOPSSURA-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)
![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)

![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)


![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)

![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)

